Pneumocandin B0

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C50H80N8O17 |

|---|---|

Peso molecular |

1065.2 g/mol |

Nombre IUPAC |

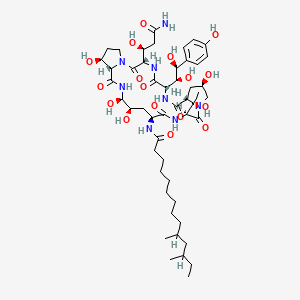

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1S)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25?,26?,27-,30+,31-,32-,33-,34-,35+,38-,39-,40-,41-,42-,43-,46+/m0/s1 |

Clave InChI |

DQXPFAADCTZLNL-YSHLLHMASA-N |

SMILES isomérico |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@H](CC(=O)N)O)O)O)O |

SMILES canónico |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

Pictogramas |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

L 688,786 L 688786 L-688,786 L-688786 pneumocandin B(0) pneumocandin B0 pneumocardin B(0) |

Origen del producto |

United States |

Foundational & Exploratory

The Genesis of a Potent Antifungal: A Technical Guide to the Discovery and Isolation of Pneumocandin B0 from Glarea lozoyensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of Pneumocandin B0, a crucial precursor to the semi-synthetic antifungal drug Caspofungin. Sourced from the filamentous fungus Glarea lozoyensis, this compound's journey from a minor fermentation product to a key pharmaceutical intermediate is a testament to advancements in microbial genetics and process engineering. This document details the intricate biosynthetic pathway, optimized fermentation strategies, and robust purification protocols developed to enhance its production and purity.

Discovery and Biosynthesis

This compound is a lipohexapeptide belonging to the echinocandin family of antifungals, which act by inhibiting the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.[1][2] It is a secondary metabolite produced by the fungus Glarea lozoyensis.[1] The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster encoding a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[3][4] These enzymes are responsible for assembling the cyclic hexapeptide core and the lipid side chain, respectively.[4] The biosynthetic gene cluster for pneumocandins is noted for being significantly autonomous and well-organized.[3]

In wild-type strains of G. lozoyensis, this compound is often a minor product, with Pneumocandin A0 being the predominant analogue.[5][6] This co-production of structurally similar analogues presents a significant challenge for purification.[5][6] The key difference between Pneumocandin A0 and B0 lies in the amino acid at the sixth position of the hexapeptide core: 3S-hydroxyl-4S-methyl-l-proline in A0 and 3S-hydroxyl-l-proline in B0.[5] Genetic engineering efforts, specifically the disruption of the GLOXY4 gene responsible for the formation of 4S-methyl-l-proline, have been successful in creating mutant strains that exclusively produce this compound.[5][7]

dot

Caption: Biosynthetic pathway of Pneumocandins A0 and B0 in G. lozoyensis.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of G. lozoyensis. Optimization of fermentation parameters, including media composition and culture conditions, is critical for maximizing the yield and minimizing the production of unwanted analogues.

Culture Media and Conditions

Several studies have investigated the optimal media composition for this compound production. While early studies utilized mannitol (B672) as a primary carbon source, cheaper alternatives like fructose (B13574) have been successfully employed in scaled-up fermentations.[2] The addition of specific amino acids, such as L-proline, can influence the ratio of pneumocandin analogues, favoring the production of B0.[2][8]

Table 1: Representative Fermentation Media Composition

| Component | Seed Medium Concentration | Production Medium (H Medium) |

| Glucose | 40 g/L[9] | - |

| Fructose/Mannitol | - | Varies |

| Soybean Powder | 20 g/L[9] | Varies |

| KH2PO4 | 1 g/L[9] | Varies |

| Trace Elements | FeSO4·7H2O (0.01 g/L), MnSO4·H2O (0.01 g/L), ZnSO4·7H2O (0.002 g/L), CaCl2·2H2O (0.001 g/L), HBO3 (0.00056 g/L), CuCl2·2H2O (0.00025 g/L), (NH4)5MO7O24·4H2O (0.00003 g/L)[9] | Varies |

| L-Proline | - | 5-10 g/L (to suppress Pneumocandin C0)[2] |

| Vitamin B5 | Added during fermentation to reduce Pneumocandin C0[10] | - |

Table 2: Typical Fermentation Parameters

| Parameter | Value | Reference |

| Strain | Glarea lozoyensis (e.g., ATCC 20868, ATCC 74030) | [3][11] |

| Temperature | 25°C | [5][9][12] |

| Agitation | 220 rpm | [5][9][12] |

| pH | Controlled to suppress byproducts | [10] |

| Aeration | Dissolved oxygen > 20% | [8] |

| Seed Culture Incubation | 5-7 days (168 hours) | [4][5][12] |

| Production Culture Incubation | 14 days (up to 432 hours) | [5][12] |

Fermentation Protocol

-

Seed Culture Preparation: A suitable seed medium is inoculated with G. lozoyensis from a stock culture. The culture is incubated at 25°C with shaking at 220 rpm for 5-7 days.[4]

-

Inoculation: The seed culture (typically 10% v/v) is transferred to the production fermentation medium.[4][12]

-

Production Phase: The production culture is incubated for up to 14 days under controlled conditions of temperature, agitation, and aeration.[5][12] Fed-batch strategies with controlled osmotic stress have been shown to improve titers.[13]

-

Monitoring: The fermentation is monitored for biomass, substrate consumption, and this compound concentration.[9]

Table 3: Reported this compound Titers

| Strain/Condition | Titer (mg/L) | Reference |

| Wild-type G. lozoyensis ATCC 20868 (mutagenesis) | 18 to 241 µg/mL (13-fold increase) | [11] |

| Low-temperature adaptive laboratory evolution (ALE50) | 2131 g/L (a probable typo in the source, likely mg/L) | [9][12] |

| Osmotic stress control fed-batch | 2711 mg/L | [13] |

| GLOXY4 disruption mutant | 9.5-fold increase over wild-type | [5][7] |

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process designed to separate the target molecule from other cellular components and structurally related analogues. A significant portion of this compound is intracellular, necessitating the extraction of the entire fermentation broth.[4][9]

dot

Caption: General workflow for the isolation and purification of this compound.

Extraction Protocols

Several solvent systems can be employed for the extraction of this compound from the fermentation broth.

Protocol 1: Ethanol (B145695) Extraction

-

Add 4 volumes of ethanol to 1 volume of the whole fermentation broth.[4][9]

-

Agitate the mixture vigorously for 10 minutes to 1 hour to ensure complete extraction.[4][5][9]

-

Centrifuge the mixture at 8000 x g for 5-10 minutes to separate the cell debris.[9]

-

Collect the supernatant containing the crude this compound extract.

Protocol 2: n-Butanol Extraction

-

Extract the whole fermentation broth or the separated biomass with a water-immiscible solvent such as n-butanol (e.g., 1:2 ratio of broth to solvent).[8][14]

-

Separate the n-butanol phase containing the crude product.[8][14]

-

Concentrate the n-butanol extract under vacuum at a temperature not exceeding 45-50°C.[8][14]

Purification Protocols

Following extraction, a series of purification steps are employed to remove impurities and enrich for this compound.

-

Liquid-Liquid Extraction: The concentrated crude extract can be washed with immiscible solvents to remove certain impurities.[14][15]

-

Carbon Treatment: The extract is treated with activated carbon to remove colored impurities.[14][15]

-

Precipitation/Crystallization: this compound can be precipitated from the concentrated extract by the addition of an anti-solvent, such as acetonitrile (B52724).[14][16]

-

Chromatography: For high-purity this compound, various chromatographic techniques are employed, including:

-

Adsorption Chromatography: Using adsorbent resins to capture and then elute this compound.[15][17]

-

Silica (B1680970) Gel Chromatography: Spherical silica gel can be used with a mobile phase such as a dichloromethane-methanol mixture to achieve high purity.[18]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly effective for separating the closely related this compound and C0 isomers.[8]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical method for quantifying this compound during fermentation and purification.[5][9] Mass spectrometry is used for confirmation of the identity of the compound.[7][8]

Table 4: Example HPLC Conditions for Pneumocandin Analysis

| Parameter | Condition | Reference |

| Column | HILIC column (e.g., Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm) | [8] |

| Mobile Phase | 85% (v/v) acetonitrile (ACN) and 15% (v/v) aqueous buffer (e.g., 0.1% w/w ammonium (B1175870) acetate, pH 4.5) | [8] |

| Flow Rate | 1 ml/min | [8] |

| Detection | UV at 210 nm and/or Mass Spectrometry (MS) | [8] |

Conclusion

The successful production of this compound for the synthesis of Caspofungin is a prime example of integrated bioprocess development. Through a combination of genomic insights, strain engineering, fermentation optimization, and robust downstream processing, a minor natural product has been transformed into a commercially viable pharmaceutical precursor. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals working on the production of this vital antifungal agent. Further innovations in metabolic engineering and fermentation technology will continue to enhance the efficiency and cost-effectiveness of this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 10. CN106755225B - Fermentation method of this compound - Google Patents [patents.google.com]

- 11. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel osmotic stress control strategy for improved this compound production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Process For The Purification Of this compound From Fermentation [quickcompany.in]

- 15. data.epo.org [data.epo.org]

- 16. This compound purification method - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN107778357B - Extraction and purification method of this compound - Google Patents [patents.google.com]

- 18. Purification method for this compound with few solid wastes - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Pneumocandin B0

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pneumocandin B0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1][2] It serves as a crucial precursor for the semi-synthesis of Caspofungin Acetate, a potent antifungal drug.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation, purification, and characterization are provided, along with a visual representation of its mechanism of action.

Chemical Structure and Identification

This compound is a cyclic hexapeptide with a fatty acid side chain.[5] Its complex structure is fundamental to its biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-{(2R,6S,9S,11R,12R,14aS,15S,20S,23S,25aS)-20-[(1S)-3-Amino-1-hydroxy-3-oxopropyl]-23-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-2,11,12,15-tetrahydroxy-6-[(1S)-1-hydroxyethyl]-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][3][6][7][8][9][10]hexaazacyclohenicosin-9-yl}-10,12-dimethyltetradecanamide[2] |

| CAS Number | 135575-42-7[2] |

| Chemical Formula | C₅₀H₈₀N₈O₁₇[2] |

| SMILES String | CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C--INVALID-LINK--[C@@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]3C--INVALID-LINK----INVALID-LINK----INVALID-LINK--O)O)--INVALID-LINK--O)O)O)--INVALID-LINK--N)O)O)O">C@HO[2] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 1065.229 g·mol⁻¹[2] |

| Appearance | White to yellowish-white crystalline powder.[2][5] |

| Melting Point | >230°C (with decomposition)[11] |

| Density | 1.411 g·cm⁻³ (Predicted)[2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; limited water solubility.[2] |

| Storage Conditions | Preserve in tight containers, protected from light, and store at 2~8℃.[5] For long-term storage as a powder, -20°C is recommended.[12] |

Biological Activity and Mechanism of Action

This compound exhibits potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][13] This inhibition is non-competitive and targets the (1,3)-β-D-glucan synthase enzyme complex.[1] The absence of this enzyme in mammalian cells contributes to the selective toxicity of this compound against fungal pathogens.[1]

Table 3: In Vitro Inhibitory Activity of this compound

| Fungal Species | IC₅₀ (ng/mL) for Glucan Synthase Inhibition |

| Candida albicans | 70 |

| Aspergillus fumigatus | 67 |

The inhibition of β-(1,3)-D-glucan synthesis disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell lysis.[5]

Experimental Protocols

Fermentation for this compound Production

This compound is produced through fermentation of Glarea lozoyensis.[9] The following is a representative fermentation protocol aimed at maximizing this compound yield.

Protocol:

-

Strain: Glarea lozoyensis.[9]

-

Seed Medium: A suitable seed medium is inoculated with a frozen stock of G. lozoyensis.

-

Seed Culture Incubation: The seed culture is incubated at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours.[9]

-

Production Medium: A production fermentation medium, optimized for this compound production, is inoculated with the seed culture (e.g., 10% v/v).[9]

-

Production Fermentation: The production culture is incubated at 25°C with agitation (e.g., 220 rpm) for approximately 432 hours.[9]

-

Harvesting: The fermentation broth is harvested, and the mycelial biomass is separated from the liquid medium by filtration.

Isolation and Purification

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation biomass.

Protocol:

-

Solvent Extraction: The collected biomass is extracted with a water-immiscible organic solvent, such as n-butanol, to extract the lipophilic pneumocandins.

-

Phase Separation: The organic phase containing the crude extract is separated from the aqueous phase and the spent biomass.

-

Concentration: The organic extract is concentrated under vacuum.

-

Chromatographic Purification: The concentrated crude extract is subjected to chromatographic separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating this compound from its closely related isomers, such as Pneumocandin C0.[6]

-

Column: A HILIC column (e.g., Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm) is used.[13]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 85% acetonitrile and 15% 0.1% w/w ammonium (B1175870) acetate, pH 4.5).[13]

-

Detection: Elution is monitored using a UV detector (e.g., at 210 nm) and/or a mass spectrometer.

-

-

Fraction Collection and Post-Purification: Fractions containing pure this compound are collected, and the solvent is removed by evaporation under vacuum to yield the purified compound.

Analytical Characterization

HPLC is a primary method for assessing the purity of this compound and for separating it from related impurities.

Protocol:

-

Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase and filtered through a 0.22 µm filter.[6]

-

Chromatographic System: An HPLC system equipped with a suitable detector (UV or MS) is used.

-

Column and Mobile Phase: As described in the purification protocol, a HILIC column with an acetonitrile/aqueous buffer mobile phase is effective for isomer separation.[6][13]

-

Analysis: The sample is injected, and the retention time and peak area are used to determine the purity and concentration relative to a reference standard.

NMR spectroscopy is essential for the structural elucidation of this compound.

Protocol:

-

Sample Preparation: A sufficient amount of purified this compound is dissolved in a suitable deuterated solvent (e.g., CD₃OD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for analysis.

-

Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

-

Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are analyzed to confirm the chemical structure of this compound.

Biological Activity Assay: (1,3)-β-D-Glucan Synthase Inhibition

This assay quantifies the inhibitory effect of this compound on its target enzyme.

Protocol:

-

Enzyme Source Preparation: Microsomal fractions containing the (1,3)-β-D-glucan synthase enzyme complex are prepared from a suitable fungal strain (e.g., Candida albicans).[1] This involves cell culture, lysis, and ultracentrifugation to isolate the microsomal membranes.[1]

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, the substrate UDP-glucose (often radiolabeled), and the prepared microsomal fraction.[1]

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control with no inhibitor is also prepared.[1]

-

Enzyme Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.[1]

-

Reaction Termination and Product Quantification: The reaction is stopped, and the amount of synthesized (1,3)-β-D-glucan is quantified, often by measuring the incorporation of the radiolabeled substrate.[1] The IC₅₀ value is then determined.

Conclusion

This compound is a vital natural product with significant antifungal properties, primarily serving as the starting material for the synthesis of the clinically important drug Caspofungin. Its unique chemical structure and specific mechanism of action make it a continued subject of interest in the fields of natural product chemistry, microbiology, and drug development. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working with this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. graphviz.org [graphviz.org]

- 3. Pneumocandins from Zalerion arboricola. III. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journal.r-project.org [journal.r-project.org]

- 6. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [repository.kaust.edu.sa]

- 8. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Pneumocandin B0: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Characteristics, Biosynthesis, and Antifungal Properties of a Key Echinocandin Precursor

Abstract

Pneumocandin B0, a lipopeptide natural product from the echinocandin class, is a cornerstone in the development of modern antifungal therapeutics. Produced by the fungus Glarea lozoyensis, this complex molecule serves as the crucial starting material for the semi-synthesis of Caspofungin, a first-line treatment for invasive fungal infections. This technical guide provides a comprehensive overview of this compound, detailing its molecular formula and weight, mechanism of action as a potent inhibitor of (1,3)-β-D-glucan synthase, and its biosynthetic pathway. Furthermore, this document outlines experimental protocols for its extraction and purification, the enzymatic inhibition assay, and its chemical conversion to Caspofungin, supported by quantitative data on its biological activity.

Molecular Profile of this compound

This compound is a cyclic hexapeptide with a long fatty acid side chain, a characteristic feature of the echinocandin family of antifungal agents. Its chemical properties are fundamental to its biological activity and its utility as a synthetic precursor.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₀H₈₀N₈O₁₇ | [1][2] |

| Molecular Weight | 1065.21 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in ethanol, methanol (B129727), DMSO; limited water solubility | [1] |

| CAS Number | 135575-42-7 | [3] |

Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The antifungal activity of this compound stems from its highly specific, non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[1][2] This enzyme is a critical component of the fungal cell wall biosynthesis machinery, responsible for the synthesis of (1,3)-β-D-glucan, a major structural polymer that ensures the osmotic stability and integrity of the fungal cell.[1][2] By binding to the FKS1 subunit of the synthase complex, this compound induces a conformational change that inactivates the enzyme.[1] This disruption of cell wall synthesis leads to osmotic instability and, ultimately, fungal cell lysis. The absence of (1,3)-β-D-glucan synthase in mammalian cells accounts for the high therapeutic index and low toxicity of echinocandin-class drugs.[2]

Signaling Pathway of (1,3)-β-D-Glucan Synthase Inhibition

Figure 1. Signaling pathway of this compound's inhibitory action.

Antifungal Activity

This compound exhibits a broad spectrum of activity against various fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Caspofungin (a derivative of this compound) and other related pneumocandins against several clinically relevant Candida and Aspergillus species. While specific MIC data for this compound is limited in publicly available literature, the data for its close analogs provide a strong indication of its potency.

| Fungal Species | Caspofungin MIC (µg/mL) | Pneumocandin L-733,560 Mean MIC (µg/mL) | Pneumocandin L-743,872 MIC (µg/mL) | Reference(s) |

| Candida albicans | 0.25 - 0.5 (MIC⁹⁰) | 0.04 | "Best activity" | [4] |

| Candida glabrata | 0.25 - 0.5 (MIC⁹⁰) | 0.04 | "Best activity" | [4] |

| Candida tropicalis | 0.25 - 0.5 (MIC⁹⁰) | 0.04 | "Best activity" | [4] |

| Candida parapsilosis | 1 (MIC⁹⁰) | 0.72 | "Less activity" | [4] |

| Candida krusei | 1 (MIC⁹⁰) | 0.78 | "Less activity" | [4] |

| Candida guilliermondii | >8 (MIC⁹⁰) | 1.25 | "Least activity" | [4] |

| Candida lusitaniae | 2 (MIC⁹⁰) | 0.15 | "Less activity" | [4] |

| Aspergillus fumigatus | ≤0.015 - 0.5 (MEC) | - | - | [5] |

| Aspergillus flavus | ≤0.015 - 0.12 (MEC) | - | - | [5] |

| Aspergillus niger | ≤0.015 - 0.12 (MEC) | - | - | [5] |

| Aspergillus terreus | ≤0.015 - 0.5 (MEC) | - | - | [5] |

Note: MIC⁹⁰ represents the concentration required to inhibit 90% of the tested isolates. MEC (Minimum Effective Concentration) is the lowest drug concentration that produces abnormal hyphal growth.

Experimental Protocols

Extraction and Purification of this compound from Glarea lozoyensis Fermentation Broth

The following protocol provides a general framework for the extraction and purification of this compound.

-

Mycelial Harvest : Filter the fermentation broth of Glarea lozoyensis to separate the mycelia.

-

Solvent Extraction : Extract the collected mycelia with methanol. Filter the mixture to obtain the methanol extract.

-

Concentration and Solvent Exchange : Evaporate the methanol from the extract and then perform a liquid-liquid extraction with n-butanol to transfer this compound into the butanol phase.

-

Chromatographic Purification :

-

Evaporate the n-butanol and dissolve the residue in 70-80% methanol.

-

Apply the solution to a neutral alumina (B75360) column and collect the eluate.

-

After evaporating the eluate, dissolve the residue in 60-70% methanol and load it onto an HP20 polymeric adsorbent column.

-

Elute with 85-95% methanol and collect the fractions containing this compound.

-

-

Decolorization and Final Purification :

-

Add activated carbon to the collected eluent, stir, and filter to decolorize.

-

Dilute the decolorized solution with water to a methanol concentration of 20-30% (v/v) and perform ultrafiltration followed by adsorption onto a polymeric resin.

-

Wash the resin with 30-50% (v/v) methanol-water solution.

-

Elute the purified this compound with 80-100% (v/v) methanol-water solution.

-

-

Concentration : Concentrate the final eluent in vacuo to obtain the purified this compound crude product.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This protocol outlines a radiometric assay to determine the inhibitory activity of this compound against (1,3)-β-D-glucan synthase.[1]

-

Enzyme Preparation (Microsomal Fraction) :

-

Grow fungal cells (e.g., Candida albicans) to the mid-logarithmic phase.

-

Harvest cells by centrifugation, wash, and resuspend in a lysis buffer with protease inhibitors.

-

Disrupt the cells mechanically (e.g., bead beater or French press).

-

Perform differential centrifugation of the lysate to isolate the microsomal fraction, which contains the membrane-bound (1,3)-β-D-glucan synthase.

-

Resuspend the microsomal pellet in a storage buffer and store at -80°C.

-

-

Assay Reaction :

-

Prepare a reaction mixture containing buffer, a divalent cation (e.g., MgCl₂), a GTP analog (e.g., GTPγS), and radiolabeled UDP-[¹⁴C]glucose.

-

Add varying concentrations of this compound to the reaction wells. Include a control without the inhibitor.

-

Initiate the reaction by adding the prepared microsomal fraction.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

-

Product Quantification :

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Collect the precipitated radiolabeled (1,3)-β-D-glucan on glass fiber filters.

-

Wash the filters to remove unincorporated UDP-[¹⁴C]glucose.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Figure 2. Experimental workflow for the (1,3)-β-D-glucan synthase inhibition assay.

Biosynthesis of this compound in Glarea lozoyensis

This compound is a secondary metabolite synthesized via a complex pathway involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The biosynthesis is a multi-step process involving the assembly of amino acid precursors and a fatty acid side chain. In wild-type Glarea lozoyensis, this compound is a minor product compared to Pneumocandin A0.[2][6] Genetic engineering efforts, such as the disruption of the GLOXY4 gene (encoding an oxygenase responsible for a key step in Pneumocandin A0 synthesis), have been successful in creating strains that exclusively produce this compound.[2][6]

Figure 3. Biosynthetic scheme for exclusive production of this compound.

Semi-synthesis of Caspofungin from this compound

This compound is the direct precursor for the semi-synthesis of Caspofungin. The process involves a series of chemical modifications to enhance the drug's efficacy and pharmacokinetic properties. A general four-step process is outlined below.[7]

-

Selective Dehydration : The primary amide group on the glutamine residue of this compound is selectively dehydrated to form a nitrile intermediate.

-

Reduction of Nitrile : The nitrile group is then reduced to a primary amine.

-

Thioether Formation : The primary amine reacts with an arylthiol in a suitable solvent to form a thioether.

-

Reaction with Ethylenediamine (B42938) : The final step involves the reaction of the thioether with ethylenediamine to yield Caspofungin.

Figure 4. Workflow for the semi-synthesis of Caspofungin from this compound.

Conclusion

This compound remains a molecule of significant interest to the scientific and pharmaceutical communities. Its potent and specific antifungal activity, coupled with its role as a key precursor to a clinically vital antifungal agent, underscores its importance. This technical guide has provided a detailed overview of its molecular characteristics, mechanism of action, and relevant experimental protocols to aid researchers and drug development professionals in their ongoing efforts to combat invasive fungal diseases. Further research into the biosynthesis and chemical modification of this compound holds the potential for the development of novel and more effective echinocandin antifungals.

References

- 1. benchchem.com [benchchem.com]

- 2. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. US20100168415A1 - Process for preparation of Caspofungin acetate - Google Patents [patents.google.com]

Mechanism of action of Pneumocandin B0 as a β-(1,3)-D-glucan synthase inhibitor

An In-depth Technical Guide on the Mechanism of Action of Pneumocandin B0 as a β-(1,3)-D-Glucan Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a lipopeptide natural product produced by the fungus Glarea lozoyensis, is a potent antifungal agent and the immediate precursor for the semi-synthesis of Caspofungin, a first-line clinical antifungal drug.[1][2][3] Its efficacy stems from a highly specific mechanism of action: the noncompetitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[2][4][5] This document provides a comprehensive technical overview of this mechanism, detailing the molecular interactions, kinetic effects, and the structural basis of its inhibitory action. It includes quantitative data on enzyme inhibition, detailed experimental protocols for assaying enzyme activity, and visual diagrams of the key pathways and processes.

Introduction: The Fungal Cell Wall and its Achilles' Heel

The fungal cell wall is a dynamic and essential structure, crucial for maintaining cell morphology, providing osmotic protection, and facilitating interactions with the environment.[6] Unlike mammalian cells, which lack a cell wall, this structure presents an ideal target for selective antifungal therapy.[3][6] A primary structural component of most pathogenic fungi is β-(1,3)-D-glucan, a homopolysaccharide that forms the core scaffold of the cell wall.[1][6]

The synthesis of this critical polymer is catalyzed by the β-(1,3)-D-glucan synthase enzyme complex. This compound and other members of the echinocandin class exert their antifungal effect by specifically targeting this enzyme.[1][2] This targeted inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell lysis.[4][7]

The Molecular Target: β-(1,3)-D-Glucan Synthase

The β-(1,3)-D-glucan synthase is an integral membrane enzyme complex.[8] High-resolution cryo-electron microscopy (cryo-EM) studies have elucidated its structure, revealing a complex architecture.[6][9][10][11][12][13][14][15]

-

Catalytic Subunit (FKS): The core of the enzyme is the catalytic subunit, encoded by the FKS genes (e.g., FKS1, FKS2 in Saccharomyces cerevisiae).[6][8] This large, multi-spanning transmembrane protein contains the cytosolic glycosyltransferase (GT) domain, which is responsible for polymerizing UDP-glucose into linear glucan chains.[6][10][15] The FKS subunit also forms a transmembrane channel through which the nascent glucan chain is believed to be extruded into the periplasmic space.[10][11][15]

-

Regulatory Subunit (Rho1): The activity of the FKS subunit is regulated by a small GTPase, Rho1.[8][9][13][16] Rho1, in its GTP-bound state, activates the FKS subunit, promoting a conformational change that initiates or enhances glucan synthesis.[9][13][16]

This enzyme's essential role in fungal viability and its absence in humans make it a prime target for developing safe and effective antifungal drugs.[1][6]

Core Mechanism of Inhibition

This compound functions as a potent, noncompetitive inhibitor of the β-(1,3)-D-glucan synthase complex.[2][4][5][17]

Noncompetitive inhibition implies that this compound does not bind to the enzyme's active site where the substrate (UDP-glucose) binds. Instead, it binds to an allosteric site on the FKS subunit. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency (Vmax) without affecting the binding affinity of the substrate (Km).

Structural studies and mutational analyses have mapped the binding site for echinocandins to a region near the cytoplasmic side of the plasma membrane, involving several transmembrane helices of the FKS1 protein.[10][11] This region is distinct from the primary catalytic domain. Inhibition at this site effectively jams the enzymatic machinery, halting the synthesis and translocation of the glucan polymer. The resulting depletion of β-(1,3)-D-glucan in the cell wall leads to structurally weak points, particularly in areas of active growth like hyphal tips, ultimately causing cell lysis due to osmotic pressure.[4][18]

Caption: Mechanism of this compound action on β-(1,3)-D-glucan synthase.

Quantitative Data on Inhibition and Resistance

The inhibitory effect of pneumocandins and the impact of resistance mutations have been quantified through various studies.

Table 1: In Vitro Inhibition of β-(1,3)-D-Glucan Synthase This table summarizes the 50% inhibitory concentrations (IC₅₀s) of echinocandins against glucan synthase complexes from wild-type and resistant fungal strains. Lower IC₅₀ values indicate greater potency.

| Compound | Fungal Species | FKS Genotype | IC₅₀ (ng/mL) | Fold Increase vs. WT | Reference |

| Anidulafungin | C. tropicalis | Wild-Type | 1.2 | - | [19] |

| Anidulafungin | C. tropicalis | FKS1 (F76S) | >25,000 | >20,833 | [19] |

| Caspofungin | C. glabrata | Wild-Type | 62.5 | - | [19] |

| Caspofungin | C. glabrata | FKS1 (S629P) | 1,620 | 26 | [19] |

| Micafungin | C. glabrata | Wild-Type | 15.6 | - | [19] |

| Micafungin | C. glabrata | FKS1 (S629P) | 2,750 | 176 | [19] |

Table 2: Kinetic Parameters of Glucan Synthase from Candida albicans This table shows the impact of FKS1 hot spot mutations on the enzyme's maximum catalytic velocity (Vmax), a measure of its efficiency.

| Strain Type | FKS1 Mutation | Vmax (pmol/min/mg protein) | % Change from WT | Reference |

| Wild-Type | None | 2058 ± 167 | - | [20] |

| Mutant | S645P (homozygous) | 716 ± 123 | -65% | [20] |

| Mutant | S645Y (homozygous) | 1851 ± 204 | -10% | [20] |

| Mutant | F641S (homozygous) | 996 ± 101 | -52% | [20] |

Data presented as mean ± standard deviation.

Experimental Protocols

(1,3)-β-D-Glucan Synthase Activity Assay (Radiometric)

This assay is the standard method for quantifying the inhibitory activity of compounds like this compound.[8][21]

A. Enzyme Preparation:

-

Cell Culture: Grow fungal cells (e.g., S. cerevisiae, C. albicans) to the mid-logarithmic phase in appropriate liquid media.

-

Harvesting: Harvest cells by centrifugation at 4°C.

-

Lysis: Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors). Lyse the cells mechanically, for instance, by vortexing with glass beads.[8]

-

Membrane Fractionation: Centrifuge the lysate at low speed to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membrane fraction, which contains the glucan synthase.

-

Solubilization: Resuspend the membrane pellet in a buffer containing a non-ionic detergent (e.g., CHAPS) to solubilize the enzyme complex.[21]

B. Assay Reaction:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂), a GTP analog like GTPγS (to activate Rho1), and the test inhibitor (this compound) at various concentrations.[8]

-

Enzyme Addition: Add the prepared enzyme solution to the reaction mixture.

-

Initiation: Start the reaction by adding the substrate, UDP-[¹⁴C]glucose (uridine diphosphate-radiolabeled glucose).[8]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]

C. Product Quantification:

-

Termination: Stop the reaction by adding cold 10% trichloroacetic acid (TCA).[8][22]

-

Precipitation & Filtration: The product, [¹⁴C]-glucan, is insoluble in acid. Collect the precipitate by filtering the reaction mixture through a glass fiber filter.[8]

-

Washing: Wash the filter multiple times with cold TCA and then ethanol (B145695) to remove any unincorporated UDP-[¹⁴C]glucose.[8][21]

-

Counting: Place the dried filter in a vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.

Caption: Experimental workflow for a radiometric β-(1,3)-D-glucan synthase assay.

Mechanisms of Resistance

The primary mechanism of acquired clinical resistance to echinocandins, including this compound derivatives, involves specific mutations in the FKS genes.[20][23][24]

-

Hot Spot Mutations: These mutations are typically clustered in highly conserved regions of the FKS1 (or FKS2) gene, often referred to as "hot spots."[19][23] In Candida albicans, for example, common mutations occur at amino acid positions like F641 and S645.[20][23]

-

Altered Binding Site: These amino acid substitutions occur in the region of the protein where the inhibitor binds. The structural change reduces the binding affinity of this compound for the FKS subunit.

-

Reduced Inhibition: With reduced binding, the drug is less effective at inhibiting the enzyme's function. This results in a significant increase in the drug concentration required to inhibit fungal growth, leading to elevated Minimum Inhibitory Concentration (MIC) values and clinical treatment failure.[19][23]

-

Fitness Cost: Interestingly, some resistance mutations can come at a biological cost. Studies have shown that certain FKS1 mutations lead to a decrease in the enzyme's catalytic efficiency (Vmax), which can result in slower growth rates and reduced virulence of the fungal pathogen.[20]

Caption: Logical pathway from drug exposure to clinical echinocandin resistance.

Conclusion

This compound's mechanism of action is a paradigm of targeted antifungal therapy. Its specific, noncompetitive inhibition of β-(1,3)-D-glucan synthase disrupts a fundamental process unique to fungi, providing a high degree of selective toxicity. Understanding the precise molecular interactions, the kinetic consequences of inhibition, and the structural basis for resistance is paramount for the ongoing development of next-generation echinocandins and for devising strategies to overcome the challenge of drug-resistant fungal infections. The detailed protocols and quantitative data presented herein serve as a crucial resource for researchers dedicated to advancing the field of antifungal drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure of a fungal 1,3-β-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural and mechanistic insights into fungal β-1,3-glucan synthase FKS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. Cryo-EM structure of the β-1,3-glucan synthase FKS1-Rho1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure of a fungal 1,3-β-glucan synthase | Semantic Scholar [semanticscholar.org]

- 15. Structure of a fungal 1,3-β-glucan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EMDB-37614: Cryo-EM structure of the beta-1,3-glucan synthase FKS1-Rho1 complex - Yorodumi [pdbj.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. Fitness and Virulence Costs of Candida albicans FKS1 Hot Spot Mutations Associated With Echinocandin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Evolutionary accumulation of FKS1 mutations from clinical echinocandin-resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Potent Antifungal: A Technical Guide to the Biosynthesis of Pneumocandin B0 in Glarea lozoyensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pneumocandin B0, a lipohexapeptide produced by the fungus Glarea lozoyensis, is the direct precursor to the semi-synthetic echinocandin antifungal agent, caspofungin. Understanding the intricate biosynthetic machinery responsible for its production is paramount for rational strain improvement and the generation of novel, more potent antifungal analogs. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic architecture, enzymatic cascade, and key chemical transformations. Quantitative data from fermentation and genetic engineering studies are summarized, and detailed experimental protocols for key analytical and molecular biology techniques are provided. Visualizations of the core biosynthetic pathway and experimental workflows are presented to facilitate a deeper understanding of this complex secondary metabolic pathway.

The this compound Biosynthetic Gene Cluster: A Coordinated Assembly Line

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Glarea lozoyensis. This cluster houses the genes encoding the core enzymatic machinery, including a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), as well as a suite of tailoring enzymes responsible for modifications of the core structure.[1][2][3] The key genes within this cluster are organized in a contiguous fashion, suggesting a coordinated regulation of their expression.[4]

Key Genes in the this compound Biosynthetic Cluster:

| Gene | Encoded Enzyme/Protein | Putative Function in this compound Biosynthesis |

| GLNRPS4 | Non-ribosomal Peptide Synthetase | Assembles the hexapeptide core of this compound.[1][2] |

| GLPKS4 | Polyketide Synthase | Synthesizes the 10,12-dimethylmyristoyl lipid side chain.[1][2] |

| GLOXY4 | α-ketoglutarate-dependent oxygenase | Involved in the modification of a proline precursor, differentiating between the biosynthesis of pneumocandin A0 and B0.[5][6] |

| GLligase | Acyl-CoA Ligase | Activates the polyketide side chain for attachment to the NRPS.[4] |

| P450s | Cytochrome P450 Monooxygenases | Catalyze various hydroxylation steps on the peptide core.[1][3] |

| --- | Genes for L-homotyrosine biosynthesis | Provide a non-proteinogenic amino acid precursor for the hexapeptide core.[1][2] |

The Biosynthetic Pathway: A Step-by-Step Assembly

The formation of this compound is a multi-step process that can be broadly divided into three key stages: 1) synthesis of the lipid side chain, 2) assembly of the cyclic hexapeptide core, and 3) tailoring modifications.

2.1. Initiation: Synthesis of the 10,12-dimethylmyristoyl Side Chain

The pathway is initiated by the polyketide synthase, GLPKS4, which synthesizes the 10,12-dimethylmyristoyl fatty acid side chain.[1][2] This lipid moiety is then activated by an acyl-CoA ligase (GLligase) to form an acyl-AMP intermediate, preparing it for transfer to the NRPS assembly line.[4]

2.2. Elongation and Cyclization: The NRPS Assembly Line

The core of the biosynthetic machinery is the multi-modular non-ribosomal peptide synthetase, GLNRPS4.[1][2] This enzymatic complex functions as an assembly line, sequentially adding six amino acid precursors to the growing peptide chain, which is tethered to the enzyme. The amino acid precursors for this compound include proteinogenic amino acids like proline, tyrosine, and glutamic acid, as well as non-proteinogenic amino acids such as L-homotyrosine.[4] Once the linear hexapeptide is assembled, it is cyclized and released from the NRPS enzyme.

2.3. Tailoring Modifications: The Final Touches

Following cyclization, the pneumocandin scaffold undergoes a series of post-assembly modifications catalyzed by tailoring enzymes, primarily cytochrome P450 monooxygenases.[1][3] These enzymes are responsible for the various hydroxylation reactions that decorate the hexapeptide core, contributing to the final structure and biological activity of this compound.

A critical tailoring step that differentiates the biosynthesis of this compound from the major fermentation product, pneumocandin A0, is the modification of a proline residue. The enzyme GLOXY4 is responsible for the formation of 4-methyl-L-proline, a precursor for pneumocandin A0.[5][6] Disruption of the GLOXY4 gene abolishes pneumocandin A0 production and redirects the pathway to exclusively produce this compound.[5][6]

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Insights into this compound Production

The production of this compound is influenced by a variety of factors, including genetic background, fermentation conditions, and precursor availability. The following tables summarize key quantitative data from published studies.

Table 1: Impact of Genetic Modifications on Pneumocandin Production

| Genetic Modification | Effect on Pneumocandin Production | Fold Change in this compound Titer | Reference |

| Disruption of GLNRPS4 | Abolished production of pneumocandins A0 and B0. | - | [1][2] |

| Disruption of GLPKS4 | Abolished production of pneumocandins A0 and B0. | - | [1][2] |

| Disruption of GLOXY4 | Abolished pneumocandin A0 production; exclusive production of this compound. | 9.5-fold increase | [5] |

Table 2: Fermentation Titers of this compound under Various Conditions

| Strain | Fermentation Condition | This compound Titer (mg/L) | Reference |

| G. lozoyensis ATCC 74030 (mutant) | Chemical mutagenesis from wild-type | 241 (from 18 in wild-type) | [4] |

| G. lozoyensis | Optimization of culture medium | 1840 | [4] |

| G. lozoyensis | Addition of SDS during late fermentation | 2529 | [4] |

| G. lozoyensis ALE50 | Low-temperature adaptive laboratory evolution | 2131 | [7] |

| G. lozoyensis | Fructose as carbon source | Increased by 54.76% compared to glucose | [8][9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound biosynthesis.

4.1. Gene Disruption in Glarea lozoyensis via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol outlines the general steps for targeted gene disruption in G. lozoyensis.

Caption: Workflow for gene disruption in G. lozoyensis.

Protocol:

-

Construction of the Gene Disruption Vector:

-

Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the target gene from G. lozoyensis genomic DNA using high-fidelity DNA polymerase.

-

Clone the amplified flanking regions into a binary vector (e.g., pAg1-H3) on either side of a selectable marker, such as the hygromycin B resistance cassette (hph).

-

Verify the final construct by restriction digestion and sequencing.

-

-

Agrobacterium tumefaciens Transformation:

-

Introduce the gene disruption vector into a competent A. tumefaciens strain (e.g., AGL-1) by electroporation or heat shock.

-

Select for transformed A. tumefaciens colonies on Luria-Bertani (LB) agar (B569324) containing appropriate antibiotics (e.g., kanamycin (B1662678) for the binary vector and carbenicillin (B1668345) to select against E. coli).

-

Grow a liquid culture of the transformed A. tumefaciens to an OD600 of 0.5-0.8.

-

-

Co-cultivation of A. tumefaciens and G. lozoyensis :

-

Harvest and wash the A. tumefaciens cells and resuspend them in induction medium (e.g., IM) containing acetosyringone (B1664989) to induce the vir genes.

-

Prepare a suspension of G. lozoyensis conidia.

-

Mix the A. tumefaciens and G. lozoyensis conidia suspensions and plate the mixture onto a co-cultivation medium (e.g., IM agar with acetosyringone).

-

Incubate the plates for 2-3 days at a suitable temperature (e.g., 25°C).

-

-

Selection of G. lozoyensis Transformants:

-

After co-cultivation, overlay the plates with a selection medium containing hygromycin B to select for fungal transformants and an antibiotic to inhibit the growth of A. tumefaciens (e.g., cefotaxime).

-

Incubate the plates for 7-14 days until hygromycin-resistant fungal colonies appear.

-

-

Verification of Gene Disruption:

-

Isolate genomic DNA from the putative transformants.

-

Perform PCR analysis using primers that flank the insertion site and primers internal to the selectable marker to confirm homologous recombination and the absence of the wild-type gene.

-

For further confirmation, Southern blot analysis can be performed.

-

4.2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of this compound from G. lozoyensis fermentation cultures.

Protocol:

-

Sample Preparation (Extraction):

-

Homogenize a known volume of the fermentation broth (mycelia and supernatant).

-

Extract the pneumocandins with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) by vigorous vortexing or sonication.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant and evaporate the solvent under reduced pressure.

-

Re-dissolve the dried extract in a known volume of the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid or formic acid) is typically employed.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

-

Confirmation (Optional):

-

For unambiguous identification, collected HPLC fractions can be subjected to mass spectrometry (LC-MS) to confirm the molecular weight of this compound.

-

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided a robust framework for the targeted genetic engineering of G. lozoyensis to improve product titers and generate novel echinocandin analogs.[3] Future research will likely focus on a deeper understanding of the regulatory networks that govern the expression of the biosynthetic gene cluster, the characterization of the remaining unassigned enzymes within the cluster, and the application of synthetic biology principles to reconstruct and optimize the pathway in heterologous hosts. These efforts will undoubtedly pave the way for the development of next-generation antifungal therapies with improved efficacy and broader spectrums of activity.

References

- 1. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a New Antifungal Era: A Technical Deep Dive into the Early Research and Development of Pneumocandin B0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin B0 is a naturally occurring lipopeptide and a member of the echinocandin class of antifungal agents.[1] First isolated from the fungus Glarea lozoyensis (initially identified as Zalerion arboricola), it represents a pivotal discovery in the fight against invasive fungal infections.[2][3] Its primary significance lies in its role as the direct precursor for the semi-synthetic drug Caspofungin (CANCIDAS®), the first echinocandin approved for clinical use.[1][4] This technical guide provides an in-depth exploration of the foundational research and development that transformed this compound from a minor fermentation product into a cornerstone of modern antifungal therapy. The journey involved overcoming significant production challenges, elucidating a novel mechanism of action, and pioneering semi-synthetic modifications to enhance its therapeutic properties.[5]

Discovery and Production Challenges

The discovery of this compound by Merck in the mid-1980s was a result of extensive natural product screening programs aimed at identifying novel cell wall-active antifungal agents.[3] However, the initial development was fraught with challenges. The wild-type strain of G. lozoyensis produced a family of related pneumocandins, with Pneumocandin A0 being the most abundant compound.[6][7] this compound, the desired precursor for drug development due to its superior potency and spectrum, was a minor component, with a challenging Pneumocandin A0 to B0 ratio of approximately 7:1.[7][8] This low yield and the structural similarity between the analogues made purification and large-scale production commercially unviable, necessitating a multi-pronged approach to enhance its production.[7]

Mechanism of Action: Targeting the Fungal Cell Wall

This compound and its derivatives exert their antifungal effect through a highly specific mechanism: the non-competitive inhibition of β-(1,3)-D-glucan synthase.[1][9] This enzyme is an integral component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a crucial polysaccharide that provides structural integrity.[1] By inhibiting this enzyme, this compound disrupts cell wall formation, leading to osmotic instability and ultimately, cell lysis. A key therapeutic advantage of this mechanism is its fungal specificity; mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, resulting in a high degree of selective toxicity and a favorable safety profile.[1]

Caption: Mechanism of action of this compound.

Production Enhancement and Fermentation

Overcoming the low yield of this compound was a critical step in its development. This was achieved through a combination of classical strain improvement and process optimization.

Strain Improvement through Mutagenesis

A major breakthrough came from extensive mutagenesis programs applied to G. lozoyensis.[6] By subjecting the fungus to chemical mutagens and screening subsequent generations, researchers were able to isolate mutant strains with a dramatically altered production profile. This effort successfully inverted the natural production ratio, with the best mutants producing this compound as the main product.[3][5] This classical mutagenesis approach eventually shifted the Pneumocandin A0:B0 ratio from 7:1 in the wild type to an industrially viable 1:80 in the mutant strain ATCC 74030.[7][8] Later genomic analysis revealed that these mutations had inadvertently disrupted the function of the GLOXY4 gene, which is responsible for synthesizing a precursor unique to Pneumocandin A0.[10]

Fermentation Media and Process Optimization

In parallel with genetic modification, significant efforts were dedicated to optimizing the fermentation process. This involved refining the composition of the seed and production media to maximize the yield.[6]

-

Carbon and Nitrogen Sources: Studies showed that using a combination of mannitol (B672) and glucose as carbon sources could increase the yield by 65%. The use of cotton seed powder as a nitrogen source also led to a 23% enhancement in production.[11]

-

Precursor Feeding: The addition of amino acid precursors, particularly proline, was found to increase the yield of this compound in a dose-dependent manner.[11]

-

Process Conditions: Cultivation parameters such as temperature, pH, and osmotic pressure were carefully controlled and optimized to further boost production, with some strategies leading to yields as high as 2711 mg/L.[11][12]

Caption: Workflow for enhancing this compound production.

Experimental Protocols

Isolation and Purification of this compound

The purification of this compound from the fermentation broth is a multi-step process designed to separate the lipophilic product from the biomass and other related pneumocandin isomers.

-

Extraction: The fermentation broth is first filtered to separate the mycelia (biomass), where this compound is primarily located. The product is then extracted from the biomass using an appropriate organic solvent, such as n-butanol or methanol.[13][14]

-

Liquid-Liquid Separation: The crude extract undergoes liquid-liquid separation to remove highly polar and non-polar impurities. This often involves a multi-solvent system (e.g., methylcyclohexane, n-butanol, methanol, and water) to partition the desired compound into a specific phase.[13]

-

Concentration: The solvent phase containing this compound is concentrated under vacuum to reduce the volume.[15]

-

Carbon Treatment: The concentrate is treated with activated carbon to remove colored impurities.[13]

-

Chromatography: Further purification is achieved using column chromatography. Adsorbents like silica (B1680970) gel or specialized resins are used.[14][15] The column is washed with a series of solvents to elute impurities before a product-selective solvent is used to elute the high-purity this compound.[16]

-

Precipitation/Crystallization: The purified product is precipitated or crystallized from the concentrated eluate by adding an anti-solvent, such as acetonitrile (B52724) or acetone. The resulting solid is filtered and dried under vacuum.[13][16]

Antifungal Susceptibility Testing: Broth Microdilution

The in vitro activity of this compound and its derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using a standardized broth microdilution assay.

-

Inoculum Preparation: Fungal isolates are cultured on agar (B569324) plates, and a standardized suspension of fungal cells (e.g., Candida spp.) or conidia (e.g., Aspergillus spp.) is prepared in a sterile saline solution and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Drug Dilution: The antifungal agent is serially diluted (typically two-fold) in a liquid growth medium (e.g., RPMI 1640) in the wells of a 96-well microtiter plate.

-

Inoculation: A standardized volume of the fungal inoculum is added to each well containing the drug dilutions. Growth and sterility control wells (containing no drug and no inoculum, respectively) are included on each plate.

-

Incubation: The plates are incubated at 35°C. Incubation times vary by organism, typically 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[17]

-

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control. For echinocandins against molds like Aspergillus, a Minimum Effective Concentration (MEC) may be determined, which is the lowest drug concentration that leads to the growth of abnormal, stunted hyphae.[17]

Quantitative Data: In Vitro Efficacy

Direct and extensive MIC data for this compound from early development is not widely published. However, the activity of its immediate semi-synthetic derivative, Caspofungin (MK-0991), was thoroughly characterized and serves as a robust indicator of the compound's intrinsic antifungal potential.

Table 1: In Vitro Activity of Caspofungin against Fungal Pathogens

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida Species | |||

| Candida albicans | 0.03 - >8 | 0.25 | 0.5 |

| Candida glabrata | 0.03 - >8 | 0.25 | 0.5 |

| Candida tropicalis | 0.03 - >8 | 0.25 | 0.5 |

| Candida parapsilosis | 0.03 - >8 | 1.0 | 2.0 |

| Aspergillus Species | |||

| Aspergillus fumigatus | ≤0.015 - 0.5 | 0.03 | 0.06 |

| Aspergillus flavus | ≤0.015 - 0.12 | 0.03 | 0.06 |

| Aspergillus niger | ≤0.015 - 0.12 | 0.03 | 0.06 |

| Aspergillus terreus | ≤0.015 - 0.5 | 0.03 | 0.12 |

Data derived from studies on Caspofungin, the semi-synthetic derivative of this compound. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.[17]

Semi-Synthetic Modification: From this compound to Caspofungin

While this compound possessed potent antifungal activity, early research identified limitations in its physicochemical properties, such as limited water solubility.[1][3] To overcome this and improve its overall pharmacological profile, a medicinal chemistry program was initiated. This led to the development of Caspofungin (MK-0991), a semi-synthetic derivative created through a two-step modification of the this compound core.[11][18] This chemical modification successfully enhanced water solubility and stability, creating a viable preclinical candidate that would ultimately become the first-in-class approved echinocandin.[2][3][18]

Caption: From natural product to preclinical candidate.

Conclusion

The early research and development of this compound is a landmark case study in natural product drug discovery. It showcases the power of a multidisciplinary approach, combining microbiology, fermentation science, medicinal chemistry, and pharmacology. The journey from identifying a minor fungal metabolite to developing a life-saving antifungal drug required overcoming significant hurdles in production and optimizing the molecule's properties through semi-synthesis. The foundational work on this compound not only yielded Caspofungin but also validated the β-(1,3)-D-glucan synthase as a premier antifungal target, paving the way for an entire class of essential medicines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)—A case study - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP70070D [pubs.rsc.org]

- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Engineering of Glarea lozoyensis for Exclusive Production of the this compound Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering of Glarea lozoyensis for exclusive production of the this compound precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel osmotic stress control strategy for improved this compound production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Process For The Purification Of this compound From Fermentation [quickcompany.in]

- 14. Purification method for this compound with few solid wastes - Eureka | Patsnap [eureka.patsnap.com]

- 15. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]

- 16. data.epo.org [data.epo.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

The Lipopeptide Nature of Pneumocandin B0: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pneumocandin B0 is a naturally occurring lipopeptide with significant antifungal properties, belonging to the echinocandin class of antibiotics. Produced by the filamentous fungus Glarea lozoyensis, it serves as the crucial precursor for the semi-synthesis of Caspofungin, a frontline clinical antifungal agent.[1][2] This technical guide provides an in-depth exploration of the core lipopeptide characteristics of this compound, including its molecular structure, biosynthesis, mechanism of action, and key physicochemical and biological data. Detailed experimental methodologies are provided to facilitate further research and development in this area.

Core Lipopeptide Structure

This compound is a complex biomolecule characterized by a cyclic hexapeptide core linked to a lipid side chain.[3][4] This amphiphilic nature is fundamental to its biological activity.

-

Cyclic Hexapeptide Core: The core consists of six amino acid residues, including non-proteinogenic amino acids such as (3S)-hydroxyl-L-proline.[1][5] The specific sequence and conformation of these amino acids are critical for the molecule's interaction with its biological target.

-

Lipid Side Chain: Attached to the cyclic peptide is a 10R,12S-dimethylmyristoyl fatty acid side chain.[3] This lipid tail is essential for anchoring the molecule to the fungal cell membrane, a prerequisite for its inhibitory action.

The complete chemical formula for this compound is C₅₀H₈₀N₈O₁₇, with a molar mass of 1065.229 g·mol⁻¹.[1] It typically appears as a white or yellowish-white crystalline powder with limited solubility in water but is soluble in organic solvents like ethanol, methanol, DMSO, and DMF.[1][4]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₀H₈₀N₈O₁₇ | [1] |

| Molar Mass | 1065.229 g·mol⁻¹ | [1] |

| Appearance | White or yellowish-white crystalline powder | [1][4] |

| Solubility | Limited water solubility; Soluble in ethanol, methanol, DMSO, DMF | [1] |

| Storage Conditions | 2~8℃, protected from light in tight containers | [4] |

Biosynthesis of this compound in Glarea lozoyensis

This compound is a secondary metabolite synthesized through a complex biosynthetic pathway involving a series of enzymes encoded by a dedicated gene cluster in Glarea lozoyensis.[2][6] The synthesis is a hybrid of non-ribosomal peptide synthesis (NRPS) and polyketide synthesis (PKS) pathways.

In the wild-type fungus, this compound is often a minor product compared to other analogues like Pneumocandin A0.[2][7] Genetic engineering has been instrumental in enhancing its production. A key development was the disruption of the GLOXY4 gene, which encodes a nonheme, α-ketoglutarate-dependent oxygenase.[1][5] This enzyme is responsible for a modification that leads to the synthesis of Pneumocandin A0. Its inactivation redirects the metabolic flux towards the exclusive production of this compound, significantly increasing its yield.[1][5]

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The antifungal activity of this compound stems from its ability to specifically inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that is absent in mammalian cells.[1][6] This targeted action results in a high degree of selective toxicity.

The mechanism unfolds as follows:

-

Membrane Insertion: The lipophilic side chain of this compound facilitates its insertion into the fungal cell membrane.

-

Enzyme Inhibition: Once localized at the membrane, the cyclic peptide core non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex.[4][6]

-

Cell Wall Disruption: The inhibition of glucan synthesis weakens the structural integrity of the cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand internal osmotic pressure, leading to cell lysis and fungal death.[4]

Antifungal Activity of this compound

| Organism | Metric | Value (ng/mL) | Reference |

| Candida albicans | IC₅₀ | 70 | [8] |

| Aspergillus fumigatus | IC₅₀ | 67 | [8] |

Experimental Protocols

Fermentation of Glarea lozoyensis for this compound Production

This protocol is adapted from methodologies described for enhancing this compound production.[3][9]

a) Media Preparation:

-

Seed Medium: (Composition per liter) 20 g Mannitol, 5 g Yeast Extract, 5 g Peptone, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 6.8.

-

Fermentation Medium: (Composition per liter) 80 g Mannitol, 10 g Cotton Seed Powder, 3 g L-Proline, 2 g KH₂PO₄, 1 g MgSO₄·7H₂O, 1 g (NH₄)₂SO₄. Adjust pH to 6.8.

b) Inoculation and Culture Conditions:

-

Inoculate 50 mL of seed medium in a 250-mL shake flask with frozen mycelia of G. lozoyensis.

-

Incubate at 25°C with shaking at 220 rpm for 168 hours to obtain the seed culture.

-

Inoculate 50 mL of fermentation medium in a 250-mL flask with 10% (v/v) of the seed culture.

-

Incubate at 25°C with shaking at 220 rpm for up to 432 hours.

Extraction and Quantification of this compound by HPLC

This protocol outlines the extraction and analysis of this compound from fermentation broth.[3]

a) Extraction:

-

Take a 1 mL aliquot of the cell-containing fermentation broth.

-

Add 4 mL of ethyl alcohol and vortex for 10 minutes.

-

Centrifuge the mixture at 8000 x g for 5 minutes at room temperature.

-

Collect the supernatant for HPLC analysis.

-

To determine extracellular concentration, centrifuge the broth without alcohol extraction and analyze the supernatant.

-

Intracellular concentration can be calculated by subtracting the extracellular from the total concentration.

b) HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

-

Detection: UV absorbance at 210 nm.

-

Quantification: Calculate the concentration based on a standard curve generated with purified this compound.

Genetic Manipulation: Disruption of the GLOXY4 Gene

This section provides a conceptual workflow for the targeted gene disruption in G. lozoyensis, a key strategy for enhancing this compound production.[2][5]

Conclusion

This compound stands as a testament to the chemical intricacy and therapeutic potential of natural products. Its lipopeptide architecture is the cornerstone of its potent and selective antifungal activity. A thorough understanding of its structure, biosynthesis, and mechanism of action is paramount for professionals in drug discovery and development. The methodologies outlined in this guide, from fermentation and genetic engineering to analytical quantification, provide a solid foundation for future innovations aimed at optimizing the production of this vital antifungal precursor and exploring novel derivatives with enhanced therapeutic profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | Enhancement of this compound Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 4. newdarin.com [newdarin.com]